N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Overview
Description
“N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C10H15ClN2O2S•HCl .
Molecular Structure Analysis
The InChI code for “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 299.22 .Scientific Research Applications
Molecular Interactions and Solubility Studies
Sulfonamides, including derivatives similar to N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride, have been studied for their molecular interactions in crystals and solutions. Research involving analogues of this compound reveals insights into their crystal structures, solubility, solvation, and distribution properties. The study by Perlovich et al. (2008) delves into the thermodynamics of sublimation, solubility in water and n-octanol, and the thermodynamic functions of solvation, providing a foundation for understanding the physical and chemical properties of sulfonamide derivatives Perlovich et al., 2008.
Antimicrobial Evaluation
The exploration of sulfonate derivatives for potential biological activities has been a significant area of research. Fadda et al. (2016) synthesized novel functionalized N-sulfonates with antimicrobial and antifungal properties. This study underscores the importance of sulfonamide derivatives in developing new antimicrobial agents, suggesting a broader application of such compounds in pharmaceutical research Fadda et al., 2016.
Antiviral Activity
Research into the antiviral properties of sulfonamide derivatives has yielded promising results. Chen et al. (2010) synthesized sulfonamide derivatives showcasing anti-tobacco mosaic virus activity. This highlights the potential of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride derivatives in antiviral research and their contribution to developing new antiviral compounds Chen et al., 2010.
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S.ClH/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8;/h4-5,7,13H,2-3,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXMRNYQXYJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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